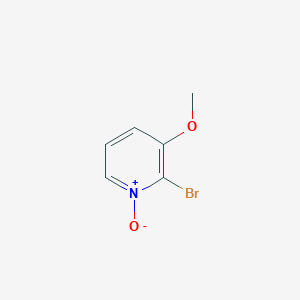

2-Bromo-3-methoxypyridine-n-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVGYDULFVJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649301 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104819-48-9 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 2-Bromo-3-methoxypyridine-N-oxide in Heterocyclic Synthesis

[1]

Executive Summary & Structural Significance

2-Bromo-3-methoxypyridine-N-oxide represents a high-value "bifunctional pivot" in medicinal chemistry.[1] Unlike simple pyridines, this scaffold possesses two distinct activation handles: the 2-bromo substituent (a pre-installed leaving group) and the N-oxide moiety (a directing group and electronic activator).[1]

For drug development professionals, this molecule offers a solution to the "substitution problem" of electron-deficient heterocycles. The N-oxide functionality reverses the electronic bias of the pyridine ring, rendering the C2 and C6 positions susceptible to nucleophilic attack and transition-metal-catalyzed C-H activation, respectively.

Electronic "Push-Pull" Dynamics

The reactivity of this molecule is defined by the interplay between three components:

-

The N-Oxide (

): Acts as both an electron-withdrawing group (inductively) and an electron-donating group (mesomerically).[1] It significantly increases the dipole moment (approx.[1] 4.0–4.5 D) compared to the parent pyridine.[1] -

The 3-Methoxy Group: Provides electron density via resonance, stabilizing the cation intermediate during electrophilic attacks, but also directing ortho-metallation.

-

The 2-Bromo Handle: A labile leaving group activated for

displacement due to the adjacent electron-deficient nitrogen cation.[1]

| Feature | Metric (Predicted/Analogous) | Impact on Reactivity |

| Bond Length (N–O) | 1.29 – 1.32 Å | Coordinate covalent character allows O-atom transfer.[1] |

| Dipole Moment | ~4.2 D | High polarity; requires polar aprotic solvents (DMF, DMSO).[1] |

| C2 Electrophilicity | High | Susceptible to mild nucleophilic displacement ( |

| C6 Acidity | Enhanced | Primary site for Pd/Ru-catalyzed C-H activation.[1] |

Synthetic Protocols

High-purity synthesis is critical, as residual oxidants can interfere with subsequent metal-catalyzed cross-couplings. Two methodologies are presented: Method A for standard laboratory scale and Method B for scalable, safety-optimized production.

Method A: m-CPBA Oxidation (Standard Lab Scale)

Rationale: m-Chloroperbenzoic acid (m-CPBA) is the most reliable reagent for small-scale oxidation due to its solubility in chlorinated solvents and mild conditions.[1]

Protocol:

-

Dissolution: Dissolve 2-bromo-3-methoxypyridine (1.0 equiv) in DCM (0.1 M concentration). Cool to 0 °C.

-

Addition: Add m-CPBA (1.2–1.5 equiv, 77% max purity grade) portion-wise over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (The N-oxide will have a significantly lower

and stain strongly with KMnO4).[1] -

Workup (Critical):

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Method B: UHP / TFAA (Scalable & Green)

Rationale: For scales >10g, m-CPBA poses shock hazards and waste disposal issues.[1] Urea-Hydrogen Peroxide (UHP) combined with Trifluoroacetic Anhydride (TFAA) generates trifluoroperacetic acid in situ, a potent oxidant with safer byproducts (urea and TFA).[1]

Protocol:

-

Suspend UHP (2.0 equiv) in acetonitrile.

-

Add 2-bromo-3-methoxypyridine (1.0 equiv).[1]

-

Add TFAA (2.0 equiv) dropwise at 0 °C.

-

Stir at RT until conversion is complete.

-

Quench with water; neutralize with carbonate.[1] Extract with EtOAc.[1]

Synthesis Workflow Diagram

Figure 1: Comparative synthetic workflow for the oxidation of 2-bromo-3-methoxypyridine.

Reactivity & Divergent Functionalization

The utility of this compound lies in its ability to undergo orthogonal functionalization.[1]

Pathway A: Enhanced (C2 Functionalization)

The N-oxide moiety renders the C2 position significantly more electrophilic than in the parent pyridine.[1]

-

Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the N-oxide oxygen. The bromide is then expelled.[1]

-

Application: Synthesis of 2-amino or 2-alkoxy-3-methoxypyridine-N-oxides under mild conditions (e.g., amines in EtOH at RT), which are otherwise difficult to install on electron-rich 3-methoxypyridines.[1]

Pathway B: Regioselective C-H Activation (C6 Functionalization)

Using Fagnou’s conditions, the N-oxide oxygen acts as a directing group for transition metals (Pd or Ru), facilitating C-H activation at the C6 position (sterically favored over C4).[1]

-

Reagents:

, -

Outcome: Formation of 2-bromo-3-methoxy-6-arylpyridine-N-oxides.[1] This allows for the construction of 2,3,6-trisubstituted pyridines.

Pathway C: Deoxygenative Transformations

After functionalization, the N-oxide can be removed or transformed.

-

Reduction:

or Zn/NH4Cl restores the pyridine ring.[1] -

Boekelheide Rearrangement: If an alkyl group were present at C2/C4, treatment with acetic anhydride would rearrange the oxygen to the side chain. (Less relevant for this specific bromo-derivative, but applicable if C2-Br is first alkylated).[1]

Reactivity Divergence Map[1]

Figure 2: Divergent reactivity profile showing regioselective functionalization pathways.

Safety & Handling (E-E-A-T)

Working with N-oxides and peracids requires strict adherence to safety protocols.

-

Thermal Instability: Pyridine N-oxides are generally stable, but the synthesis involves potentially explosive peroxides.[1] Never concentrate reaction mixtures containing excess m-CPBA or peroxides to dryness.[1] Always verify peroxide absence with starch-iodide paper before rotary evaporation.[1]

-

Exotherm Control: The oxidation reaction is exothermic.[1] On scales >1g, slow addition of the oxidant at 0 °C is mandatory to prevent thermal runaway.

-

DSC Screening: For process scale-up (>100g), Differential Scanning Calorimetry (DSC) is required to determine the onset temperature of decomposition for the specific N-oxide derivative.[1]

References

-

Youssif, S. (2001).[1][2] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.[1][2]

-

Campeau, L. C., & Fagnou, K. (2006).[1] Pd-catalyzed direct arylation of pyridine N-oxides.[1] Journal of the American Chemical Society, 128(36), 11725-11727.[1] [1]

-

Malykhin, R. S., & Sukhorukov, A. Y. (2021).[1] Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis, 363(13), 3170-3188.[1] [1]

-

Jubilant Ingrevia. (2024). Safety Data Sheet: Pyridine-N-Oxide.[1]

-

Xu, L. C., et al. (2023).[1][3] Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25, 8640-8644.[1][3] [1]

Sources

- 1. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]

Technical Guide: Stability, Storage, and Handling of 2-Bromo-3-methoxypyridine-N-oxide

Executive Summary

2-Bromo-3-methoxypyridine-N-oxide is a highly functionalized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors). Its chemical behavior is defined by the interplay between the activating N-oxide moiety , the labile 2-bromo substituent , and the electron-donating 3-methoxy group .

Unlike its non-oxidized precursor (2-Bromo-3-methoxypyridine), this N-oxide variant exhibits significantly heightened sensitivity to light (photochemical rearrangement) and nucleophilic attack (hydrolysis) . This guide outlines a rigorous storage and handling protocol to prevent the three primary degradation pathways: deoxygenation, hydrolysis, and photochemical isomerization.

Physicochemical Profile & Reactivity

Note: Specific experimental values for the N-oxide variant are extrapolated from class-characteristic data of 2-halopyridine-N-oxides due to the niche nature of this intermediate.

| Property | Specification / Characteristic |

| Chemical Structure | Pyridine ring, |

| Molecular Weight | ~204.02 g/mol (Calculated) |

| Appearance | Off-white to pale yellow solid (Color deepens upon degradation) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in non-polar alkanes.[1] |

| Hygroscopicity | High . The N-oxide bond increases polarity, attracting atmospheric moisture. |

| Reactivity Class | Electrophile . Activated for |

Stability Mechanisms: The "Why" Behind the Protocol

To ensure integrity, researchers must understand the specific molecular vulnerabilities of this compound.

A. Photochemical Instability (The Primary Risk)

Pyridine N-oxides are chromophores that absorb UV light (typically 250–300 nm). Upon irradiation, this compound can undergo a rearrangement to a 1,2-oxazepine or degrade into a 2-acylpyrrole derivative. This process is often irreversible and results in a complex mixture of tars.

-

Mechanism: Excitation to the singlet state (

)

B. Hydrolytic Instability ( Susceptibility)

The N-oxide moiety is a strong electron-withdrawing group (via induction) relative to the carbon ring, specifically activating the C2 and C4 positions.

-

The "Hotspot": The C2 position carries a Bromine atom (a good leaving group).

-

The Reaction: In the presence of moisture (water acting as a nucleophile), the activated C2 position undergoes Nucleophilic Aromatic Substitution (

), displacing the Bromine to form 2-hydroxy-3-methoxypyridine-N-oxide (or its tautomeric cyclic hydroxamic acid form). -

Catalysis: This reaction is accelerated by basic conditions or prolonged storage in solution.

C. Thermal Deoxygenation

While generally stable at room temperature if dry, elevated temperatures (>80°C) or the presence of reducing metals (Fe, Zn) can strip the oxygen, reverting the molecule to 2-Bromo-3-methoxypyridine .

Diagram 1: Degradation Pathways

The following diagram illustrates the critical degradation routes that storage protocols must prevent.

Caption: Figure 1. Primary degradation pathways. Red arrows indicate the highest risk vectors during standard storage.

Storage & Handling Protocol

Based on the stability analysis, the following protocol is mandatory for maintaining reagent purity >98%.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of spontaneous hydrolysis and thermal rearrangement. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture. Essential to prevent hydrolysis of the C2-Br bond. |

| Container | Amber Glass with Teflon-lined cap | Blocks UV light to prevent photochemical rearrangement. Teflon prevents leaching. |

| Desiccant | Required (e.g., Silica gel packet) | Mitigates hygroscopicity of the N-oxide function. |

Handling "Best Practices"

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (which would trigger hydrolysis).

-

Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage of solutions. Use anhydrous DCM or Acetonitrile for short-term solution handling.

-

Acid Sensitivity: Avoid strong acids; protonation of the N-oxide oxygen can further activate the ring toward nucleophilic attack.

Quality Control (QC) & Analytical Monitoring

Since degradation can be subtle (e.g., partial deoxygenation), visual inspection is insufficient.

Analytical Decision Matrix

Use this workflow to validate the compound before critical experiments.

Caption: Figure 2. QC Decision Tree. "M-16" indicates loss of Oxygen; "M-Br+OH" indicates hydrolysis.

Diagnostic Signals

-

H-NMR:

-

Intact N-Oxide: The proton at C6 (adjacent to Nitrogen) will typically appear deshielded (downfield) compared to the free pyridine, often >8.2 ppm.

-

Deoxygenated (Impurity): If the signal shifts upfield (toward ~8.0 ppm or lower), significant deoxygenation has occurred.

-

-

TLC (Thin Layer Chromatography):

-

N-oxides are significantly more polar than their non-oxidized counterparts.

-

Condition: 5% MeOH in DCM. The N-oxide will have a much lower

than the deoxygenated impurity.

-

Safety Data (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood (avoid inhalation of dust).

-

Spill Cleanup: Do not use water (hydrolysis risk). Sweep up dry and dispose of as hazardous organic waste (halogenated).

-

References

-

Jubilant Ingrevia . (2024).[5][6][8] Pyridine-N-Oxide Safety Data Sheet. Retrieved from

- Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews, 84(1), 43-71. (Seminal text on N-oxide photorearrangement).

-

Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Authoritative grounding on 2-halo-N-oxide reactivity).[9][10][11][12][13]

-

PubChem . (2025).[4][6] 2-Bromo-3-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich . (2025).[4] 2-Bromo-3-methoxypyridine Safety Data Sheet. Retrieved from

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Bromo-3-methoxypyridine | C6H6BrNO | CID 90364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Core Principles for the Safe Handling and Application of 2-Bromo-3-methoxypyridine-N-oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Reagent

2-Bromo-3-methoxypyridine-N-oxide is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Pyridine-N-oxides, as a class, serve as versatile intermediates, offering unique reactivity profiles compared to their parent pyridine counterparts.[1][2] The N-oxide moiety modulates the electron density of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack and acting as a potential hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.[3] This guide provides a technical framework for the safe handling, storage, and use of this compound, grounded in an understanding of its inherent chemical properties and potential hazards. The protocols and insights herein are designed to empower researchers to utilize this valuable reagent while upholding the highest standards of laboratory safety.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a compound's toxicological profile is the bedrock of safe laboratory practice. While specific data for this compound is not exhaustively documented, a robust risk assessment can be constructed by extrapolating from Safety Data Sheets (SDS) of structurally analogous compounds. This approach, known as "read-across," is a scientifically credible method for predicting hazards in the absence of direct data.

Based on analogs, this compound should be treated as a hazardous substance with the following potential classifications:

| Hazard Classification | Category | Associated Risk Statement | Data Source (Analogues) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [4][5][6][7] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | [4][8] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | [4][9] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [4][5][6][7][10][11] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [4][5][7][9][10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [4][5][7][9][10][11] |

Expert Insight: The primary routes of exposure are inhalation of dust particles, skin/eye contact, and accidental ingestion. The N-oxide functionality generally increases a molecule's polarity, which may influence its absorption characteristics. Chronic exposure effects are largely unknown, and therefore, exposure must be minimized in all circumstances.[6]

Section 2: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of a safe experimental workflow rests on a multi-layered system of controls designed to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind engineering controls is simple: they physically separate the researcher from the hazard.

-

Certified Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[13] This is non-negotiable. The primary rationale is to prevent the inhalation of fine particulates or vapors, which can cause acute respiratory irritation.[9][10][14]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][10][11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to provide a robust barrier against the specific hazards of the chemical.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6][12] When there is a risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[13] Double-gloving is recommended when handling the neat compound or concentrated solutions. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[12]

-

Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned to protect skin and clothing.[13]

-

-

Respiratory Protection: If there is a potential for generating significant dust or aerosols outside of a fume hood (e.g., during a large-scale transfer or spill), a NIOSH-approved respirator with a particulate filter is required.[13]

Caption: PPE selection decision tree for handling the reagent.

Section 3: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to a validated SOP mitigates the risk of accidents and ensures procedural consistency.

Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure and cover the work surface with an absorbent, disposable liner.[13]

-

Weighing and Transfer: Handle the solid compound carefully to minimize dust formation.[6][7][10] Use tools like a spatula and a weigh boat. For transfers, gently tap the container rather than pouring quickly.

-

In Solution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, decontaminate the work area. Wash hands thoroughly after removing gloves.[5][6][10][12]

Storage

-

Container: Store in a tightly sealed, clearly labeled container to prevent exposure to moisture and air.[5][7][10][11]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][7][10][11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing and reducing agents.[9][11]

Section 4: Reactivity, Incompatibilities, and Decomposition

-

Chemical Stability: The compound is generally stable under recommended storage conditions. However, like many bromo-aromatic compounds, it may be sensitive to light over long periods.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[9][11] Also, avoid strong reducing agents, which can deoxygenate the N-oxide or react with the bromo-substituent.[9]

-

Hazardous Decomposition Products: Upon thermal decomposition, the compound may release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][6][9][11] All heating and reactions should be performed with appropriate ventilation and temperature control.

Section 5: Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10][11]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][10][11]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5][7][10] Ventilate the area and decontaminate the spill site. For large spills, evacuate the area and contact institutional safety personnel.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[13]

-

Collect waste in a designated, sealed, and properly labeled hazardous waste container.[5]

-

Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][7] Do not dispose of it down the drain.[8][11]

Section 7: Case Study: A Synthetic Protocol for Suzuki Coupling

The following protocol illustrates the integration of safety principles into a common synthetic application. The Suzuki coupling is a cornerstone of modern drug discovery for creating C-C bonds.[15][16]

Caption: A typical Suzuki coupling workflow with integrated safety checkpoints.

Detailed Protocol:

-

Vessel Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand complex (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Causality & Safety: The solid reagents are added first to minimize dust when adding the solvent. Palladium catalysts are toxic and should be handled with extreme care. The base is crucial for the transmetalation step of the catalytic cycle.

-

-

Solvent Addition & Degassing: Add the solvent system (e.g., a mixture of dioxane and water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

-

Causality & Safety: Degassing is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would inhibit the reaction.

-

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) under a positive pressure of nitrogen.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality & Safety: The aqueous wash removes the inorganic base and salts. All solvent removal must be done in a fume hood or on a rotary evaporator with appropriate cold trapping.

-

-

Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.

Conclusion

This compound is a powerful tool for chemical synthesis, particularly in the development of novel pharmaceutical agents. Its effective use is intrinsically linked to a comprehensive understanding of its safety profile and the diligent application of established handling protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into every workflow, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.

References

- Jubilant Ingrevia Limited. (2024, April 2).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. Retrieved February 7, 2026, from [Link]

-

University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved February 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved February 7, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetone. Retrieved February 7, 2026, from [Link]

-

Angene Chemical. (2025, January 23). Safety Data Sheet - 2-Bromo-3-methoxypyridine. Retrieved February 7, 2026, from [Link]

-

den Hertog, H. J. (2010, September). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Bromo-4-nitropyridine N-oxide. Retrieved February 7, 2026, from [Link]

-

El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Retrieved February 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Morak, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(15), 4983. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 6). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved February 7, 2026, from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. unthealth.edu [unthealth.edu]

- 14. nj.gov [nj.gov]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

discovery and history of 2-Bromo-3-methoxypyridine-n-oxide

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary: The Strategic Value of the N-Oxide

2-Bromo-3-methoxypyridine-N-oxide (CAS: 104819-48-9 ) is a specialized heterocyclic intermediate that serves as a critical "activation node" in the synthesis of complex pyridine derivatives. While simple pyridines are electron-deficient and resistant to electrophilic attack, the N-oxide moiety introduces a unique "push-pull" electronic environment. This functionality renders the C2 and C4 positions susceptible to nucleophilic substitution (SNAr) while simultaneously directing electrophilic substitution to the C4 position.

Historically, this compound gained prominence during the total synthesis of the fungal toxin Orellanine in the mid-1980s. Today, it has evolved into a key precursor for developing Zinc and Copper Pyrithione analogues—metallodrugs with potent antibacterial and anticancer properties—and AXL kinase inhibitors .

Historical Genesis: The Orellanine Connection

The synthesis and isolation of this compound are inextricably linked to the structural elucidation of Orellanine , the lethal nephrotoxin found in Cortinarius mushrooms.

-

The Challenge: Orellanine is a 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-N,N'-dioxide.[1] Synthesizing this molecule required a strategy to couple two pyridine rings while managing oxidation states and oxygenated substituents.

-

The Breakthrough (1986): E.V. Dehmlow and H.J. Schulz reported the total synthesis of Orellanine in Tetrahedron. Their route necessitated functionalized pyridine building blocks. This compound emerged as a viable intermediate where the N-oxide activated the C2-bromine for Ullmann-type homocoupling or nickel-mediated coupling to form the bipyridine core.

-

Significance: This work demonstrated that the N-oxide was not merely a passive protecting group but an active participant in facilitating metal-mediated coupling reactions that were otherwise difficult with the unoxidized pyridine.

Synthesis Architectures: Comparative Methodologies

The synthesis of this compound is an oxidation of the parent 2-bromo-3-methoxypyridine.[2] Two primary protocols exist, each with distinct advantages depending on scale and available equipment.

Method A: The Classic mCPBA Oxidation (Laboratory Scale)

This is the most common route found in early literature and small-scale medicinal chemistry campaigns.

-

Reagents: meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM) or Chloroform.

-

Mechanism: Concerted electrophilic oxygen transfer from the peracid to the pyridine nitrogen lone pair.

-

Protocol:

-

Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in DCM.

-

Cool to 0°C. Add mCPBA (1.1–1.5 eq) portion-wise.

-

Stir at Room Temperature (RT) for 2.5 to 12 hours.

-

Critical Workup: Quench with aqueous NaHSO₃ (to destroy excess peroxide). Wash vigorously with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

-

-

Pros: High conversion (>90%), mild temperature.

-

Cons: Atom economy is poor; removal of m-chlorobenzoic acid can be tedious on large scales; shock sensitivity of dry mCPBA.

Method B: The Modern UHP/TFAA System (Process Scale)

For larger scales or higher purity requirements, the Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) system is superior.

-

Reagents: Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA), DCM.

-

Mechanism: In situ generation of trifluoroperacetic acid (a highly potent oxygen donor) without the explosive risks of concentrated peracetic acid.

-

Protocol:

-

Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in DCM at 0°C.

-

Add TFAA (2.0 eq) dropwise (exothermic).

-

Add UHP (2.0 eq) portion-wise.

-

Warm to RT and stir for 14 hours.

-

Quench with water/bisulfite.

-

-

Pros: Homogeneous reaction, simple aqueous workup (byproducts are water-soluble urea and trifluoroacetic acid), high safety profile.

-

Yield: Typically 85–95%.

Technical Data Summary

| Property | Value | Note |

| CAS Number | 104819-48-9 | Validated |

| Molecular Formula | C₆H₆BrNO₂ | |

| Molecular Weight | 204.02 g/mol | |

| Appearance | Off-white to yellow solid | N-oxides are often hygroscopic |

| Solubility | DCM, Chloroform, MeOH | Poor solubility in non-polar alkanes |

| Key Reactivity | SNAr at C2; Nitration at C4 | Br is a labile leaving group |

Mechanistic Utility & Case Study: Synthesis of 3-Methoxy Pyrithione

The most compelling modern application of this compound is its conversion into 3-methoxy-2-mercaptopyridine-N-oxide (a pyrithione derivative). This transformation exploits the "Self-Validating" nature of the N-oxide: the very group that activates the ring for substitution remains part of the final pharmacophore.

The Protocol (SNAr Displacement)

-

Objective: Replace the C2-Bromine with a Thiol (-SH) group.

-

Reagents: Sodium Hydrosulfide (NaSH[3]·xH₂O), Water/THF.

-

Procedure:

-

Suspend this compound (100 mg, 0.49 mmol) in saturated aqueous NaSH solution (5 mL).

-

Heat to 80°C for 12–16 hours. Note: The solution will turn orange/yellow, indicating the formation of the thiolate.

-

Quench: Acidify with 4M HCl (Caution: H₂S gas evolution—use a ZnCl₂ trap).

-

Extraction: Extract the product into Ethyl Acetate.

-

-

Outcome: The N-oxide activates the C2-Br bond, lowering the energy barrier for the attack of the SH⁻ nucleophile. The methoxy group at C3 provides steric guidance but does not deactivate the C2 position significantly due to the overpowering inductive effect of the N-oxide.

Visualization of Pathways

The following diagram illustrates the synthesis of the N-oxide and its divergent applications in Orellanine (History) and Pyrithione (Modern) chemistry.

Figure 1: Synthetic genealogy of this compound, bridging historical total synthesis with modern metallodrug development.

References

-

Dehmlow, E. V.; Schulz, H. J. (1986). Synthesis of Orellanine, the Lethal Poison of a Toadstool.[1][4] Tetrahedron, 42(6), 1475–1479.

-

Durham University E-Theses (2022). Bioactivity of Substituted Copper Pyrithione Complexes. (Detailed experimental protocols for N-oxidation and thiolation).

-

ChemicalBook . (2023). This compound Product Entry & Synthesis Routes.

-

Tiecco, M.; Tingoli, M.; Testaferri, L. (1986). Total Synthesis of Orellanine.[1] Tetrahedron, 42(6), 1475. (Cited in context of parallel synthesis efforts).

Sources

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-3-methoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nuanced interplay of substituent electronic effects on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug design. This guide provides a detailed exploration of the electronic landscape of 2-bromo-3-methoxypyridine-N-oxide, a molecule of interest for its potential as a versatile building block in the synthesis of novel therapeutic agents. By dissecting the individual and synergistic contributions of the bromo, methoxy, and N-oxide functionalities, we aim to provide researchers with a predictive framework for the reactivity and intermolecular interactions of this compound. This document will delve into the theoretical underpinnings of inductive and resonance effects, supported by established principles and data from analogous systems. Furthermore, we will outline detailed experimental and computational protocols for the synthesis, purification, and comprehensive electronic characterization of this molecule, empowering researchers to validate these theoretical constructs in a laboratory setting.

Introduction: The Strategic Importance of Electronic Effects in Drug Discovery

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and the distribution of electrons within that structure. Electronic effects of substituents on an aromatic or heteroaromatic core dictate a molecule's reactivity, polarity, lipophilicity, and its ability to engage in specific non-covalent interactions with biological targets such as enzymes and receptors. A thorough understanding of these effects is therefore paramount in the rational design of new drugs with improved potency, selectivity, and pharmacokinetic profiles.

The pyridine N-oxide scaffold is of particular interest in medicinal chemistry. The N-oxide group significantly alters the electronic properties of the parent pyridine ring, modulating its reactivity and providing a handle for further functionalization.[1][2] The introduction of additional substituents, such as a halogen and an alkoxy group, creates a complex electronic environment with competing and complementary effects that can be strategically exploited in drug development. This guide focuses on the this compound system, a scaffold that presents a fascinating case study in the interplay of electron-withdrawing and electron-donating groups.

Deconstructing the Electronic Architecture of this compound

The electronic character of the this compound molecule is a composite of the individual contributions of its three key functional groups: the N-oxide, the 2-bromo substituent, and the 3-methoxy substituent.

The N-Oxide: A Dipolar Powerhouse

The N-oxide functional group is a strong dipole, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. This dipolar nature has profound consequences for the electronic distribution within the pyridine ring. The N-oxide group exhibits a dual electronic character:

-

Inductive Effect (-I): The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho (2- and 6-) and para (4-) positions. This resonance donation can activate these positions towards electrophilic substitution.[3]

Overall, the N-oxide group significantly enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles, making it a versatile synthetic intermediate.[3][4]

The 2-Bromo Substituent: An Inductive Acceptor and Weak Resonance Donor

The bromine atom at the 2-position primarily influences the electronic structure through two opposing effects:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus exerts a significant electron-withdrawing inductive effect, deactivating the ring.[5]

-

Resonance Effect (+R): The lone pairs on the bromine atom can participate in resonance, donating electron density to the ring. However, due to the poor overlap between the 3p orbital of bromine and the 2p orbital of carbon, this resonance effect is relatively weak compared to its inductive effect.

The net effect of the bromo group is deactivating, reducing the overall electron density of the ring.

The 3-Methoxy Substituent: A Potent Resonance Donor

The methoxy group at the 3-position is a classic example of a strongly activating group, primarily through its resonance effect:

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

-

Resonance Effect (+R): The lone pairs on the oxygen atom readily delocalize into the pyridine ring, significantly increasing the electron density, particularly at the ortho (2- and 4-) and para (6-) positions relative to the methoxy group.[6]

Synergistic and Antagonistic Effects: The Overall Electronic Landscape

The combination of these three substituents on the pyridine N-oxide ring results in a complex interplay of electronic effects.

-

Activation/Deactivation: The powerful electron-donating resonance effect of the 3-methoxy group will likely counteract the deactivating inductive effects of the 2-bromo and N-oxide groups to a significant extent, particularly at the positions ortho and para to the methoxy group.

-

Directing Effects: The N-oxide and the methoxy group are both ortho, para-directing for electrophilic attack. The bromo group is also ortho, para-directing, but its influence is weaker. The synergistic directing effects of the N-oxide and methoxy groups will strongly favor electrophilic substitution at the 4- and 6-positions.

-

Nucleophilic Substitution: The presence of the electron-withdrawing bromo group at the 2-position, a position activated towards nucleophilic attack by the N-oxide, suggests that this position will be susceptible to nucleophilic aromatic substitution reactions.[7]

The following DOT graph illustrates the interplay of these electronic effects:

Caption: Interplay of inductive and resonance effects in this compound.

Synthesis and Characterization: An Experimental Workflow

A robust understanding of the electronic effects of this compound necessitates its synthesis and thorough characterization. The following section outlines a validated synthetic protocol and the key analytical techniques for its electronic assessment.

Synthesis of this compound

The synthesis is a two-step process starting from the commercially available 3-hydroxypyridine.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine [8]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add bromine (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to pH 3-4.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-bromo-3-hydroxypyridine.

Step 2: Methylation of 2-Bromo-3-hydroxypyridine to 2-Bromo-3-methoxypyridine [9]

-

To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-3-methoxypyridine.

Step 3: N-Oxidation of 2-Bromo-3-methoxypyridine [1]

-

Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in glacial acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 24 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

The following DOT graph illustrates the synthetic workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound and for probing its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons will be indicative of the electron density at their respective positions. Protons at more electron-rich positions will be shielded and appear at a higher field (lower ppm), while those at electron-deficient positions will be deshielded and appear at a lower field (higher ppm). For this compound, we would expect to see three distinct aromatic proton signals. Based on the electronic effects discussed, the proton at the 4-position is expected to be the most shielded, followed by the 6-proton, with the 5-proton being the most deshielded.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also reflect the electron distribution. Carbons bonded to electron-donating groups will be shielded, while those bonded to electron-withdrawing groups will be deshielded.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational frequencies to look for include:

-

N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹.

-

C-O stretching of the methoxy group, around 1020-1075 cm⁻¹ (asymmetric) and 1200-1275 cm⁻¹ (symmetric).

-

C-Br stretching, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Hypothetical Spectroscopic Data:

The following table presents plausible, hypothetical spectroscopic data for this compound, based on known substituent effects and data from analogous compounds.[10]

| Technique | Observed Data (Hypothetical) | Interpretation |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.15 (dd, J = 6.5, 1.5 Hz, 1H), 7.20 (t, J = 7.5 Hz, 1H), 7.05 (dd, J = 8.5, 1.5 Hz, 1H), 3.95 (s, 3H) | Aromatic protons at positions 6, 5, and 4 respectively. Methoxy protons. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 155.2, 140.1, 128.5, 125.8, 115.3, 56.4 | Carbons of the pyridine ring and the methoxy group. |

| IR (ATR, cm⁻¹) | 3080, 2950, 1600, 1470, 1250, 1210, 1050, 780 | Aromatic C-H, Aliphatic C-H, C=C stretch, N-O stretch, C-O stretch, C-Br stretch. |

Computational Analysis: Visualizing the Electronic Landscape

Computational chemistry provides powerful tools to visualize and quantify the electronic effects within a molecule.

Molecular Electrostatic Potential (MEP) Map

An MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map is expected to show a region of high negative potential around the N-oxide oxygen atom, indicating its nucleophilicity. Regions of positive potential are expected around the protons and near the electron-deficient positions of the ring.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. This analysis can provide quantitative insights into the inductive effects of the substituents.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the electron-donating methoxy group is expected to raise the HOMO energy, while the electron-withdrawing groups will lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

Hypothetical Computational Data:

The following table presents plausible, hypothetical computational data for this compound.

| Computational Method | Calculated Property | Hypothetical Value | Interpretation |

| DFT (B3LYP/6-31G*) | Mulliken Charge on N-oxide Oxygen | -0.65 e | High negative charge indicates a strong nucleophilic center. |

| Mulliken Charge on C2 | +0.25 e | Positive charge indicates susceptibility to nucleophilic attack. | |

| HOMO Energy | -6.2 eV | Relatively high HOMO energy suggests good electron-donating ability. | |

| LUMO Energy | -1.8 eV | Relatively low LUMO energy suggests good electron-accepting ability. | |

| HOMO-LUMO Gap | 4.4 eV | A moderate gap suggesting a balance of stability and reactivity. |

Conclusion: A Versatile Scaffold for Drug Discovery

The electronic landscape of this compound is a finely tuned system resulting from the interplay of inductive and resonance effects of its substituents. The strong resonance donation from the 3-methoxy group, combined with the unique electronic properties of the N-oxide, creates a scaffold with distinct regions of high and low electron density. This electronic architecture suggests a molecule with a rich and predictable reactivity profile, making it a valuable building block for the synthesis of a diverse range of complex molecules. The insights provided in this guide, from theoretical principles to practical experimental and computational protocols, are intended to empower researchers in their efforts to leverage the unique properties of this and related heterocyclic systems in the pursuit of novel therapeutics.

References

-

Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link]

-

Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]

-

Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

-

Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions. [Link]

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

-

Pyridine N-Oxide-structure. ChemTube3D. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

-

Reactivity of Pyridine-N-Oxide. YouTube. [Link]

-

Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. [Link]

-

Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

-

Pyridine N-Oxides. Baran Lab. [Link]

-

Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2. RSC Publishing. [Link]

-

Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Scholars@Duke. [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

-

16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

-

14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

-

Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. Semantic Scholar. [Link]

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. [Link]

-

4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. ResearchGate. [Link]

-

Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

-

Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

Substituent Effects. La Salle University. [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

-

Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. NIH. [Link]

-

16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. [Link]

-

Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. [Link]

-

Stereo effects for efficient synthesis of orange-red multiple resonance emitters centered on a pyridine ring. PubMed Central. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Methodological & Application

High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine-N-oxide

Application Note & Protocol Guide

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methoxypyridine-N-oxide .[1] Unlike simple aryl halides, this substrate presents a unique dichotomy: the N-oxide moiety significantly activates the C2 position for oxidative addition via electronic withdrawal, while the C3-methoxy group introduces steric hindrance and potential coordination competition.

Successful coupling requires a catalyst system that balances high activity (to overcome the steric bulk of the ortho-methoxy group) with stability against the Lewis-basic N-oxide oxygen.[1] This note recommends a Pd(OAc)₂ / SPhos system for challenging partners and a robust Pd(dppf)Cl₂ system for standard scale-up, followed by a controlled deoxygenation sequence.[1]

Mechanistic Insight & Chemical Logic

The "Push-Pull" Activation

The reactivity of this compound is governed by two opposing forces:

-

Electronic Activation (The Pull): The N-oxide group is strongly electron-withdrawing by induction (

), making the C2 carbon highly electrophilic.[1] This lowers the energy barrier for the Oxidative Addition (OA) of Palladium(0) into the C-Br bond, making it more reactive than the corresponding neutral pyridine.[1] -

Steric & Coordinative Deactivation (The Push): The C3-methoxy group is an Electron Donating Group (EDG) by resonance, but more importantly, it exerts steric pressure on the incoming Pd-complex.[1] Additionally, the oxygen of the N-oxide can act as a ligand (

), potentially forming stable, unreactive Pd(II) resting states if the phosphine ligand is not bulky enough to displace it.

Ligand Selection Strategy

-

Avoid: Simple monodentate phosphines (e.g., PPh₃) often fail to prevent the N-oxide oxygen from coordinating to the metal center, leading to catalyst arrest.

-

Select: Bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos ).[1] The biaryl backbone provides steric bulk that forces the reaction forward and prevents non-productive coordination, while the electron-rich phosphine facilitates the oxidative addition into the electron-deficient heterocycle.[1]

Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction workflow, distinguishing between the coupling event and the subsequent deoxygenation (if the target is the neutral pyridine).

Figure 1: Strategic workflow for the functionalization of pyridine-N-oxides. The N-oxide is preserved during coupling to maintain C2-activation, then removed if necessary.[1]

Optimization Matrix

Before proceeding to the protocol, review this matrix to select conditions based on your specific coupling partner (Boronic Acid/Ester).

| Variable | Recommendation | Rationale |

| Catalyst System A (High Performance) | Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) | Best for sterically hindered boronic acids or when high turnover is required.[1] SPhos prevents N-oxide coordination.[1] |

| Catalyst System B (Robust/Scale-up) | Pd(dppf)Cl₂·DCM (3-5 mol%) | Excellent general-purpose catalyst.[1] The bidentate ligand is rigid, resisting displacement by the N-oxide.[1] |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to prevent degradation of the N-oxide but strong enough to facilitate rapid transmetallation.[1] |

| Solvent | Toluene/Water (10:[1]1) or Dioxane/Water (4:1) | Biphasic systems are crucial.[1] Water dissolves the inorganic base and borates; organic solvent solubilizes the N-oxide.[1] |

| Temperature | 80°C - 100°C | High temperature is required to overcome the activation energy of the sterically hindered C2 position.[1] |

Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling (SPhos System)

Use this for complex boronic acids or if the standard protocol yields <50%.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Arylboronic acid (1.2 - 1.5 equiv)[1]

-

Pd(OAc)₂ (0.02 equiv / 2 mol%)[1]

-

SPhos (0.04 equiv / 4 mol%)[1]

-

K₃PO₄ (3.0 equiv)[1]

-

Solvent: Toluene:Water (10:1 ratio), degassed.[1]

Step-by-Step:

-

Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small volume of dry Toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution turns from orange to pale yellow).[1]

-

Main Charge: To a reaction vessel equipped with a stir bar, add the N-oxide substrate, arylboronic acid, and solid K₃PO₄.

-

Inerting: Seal the vessel and cycle vacuum/Argon three times.

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Catalyst Injection: Add the pre-complexed catalyst solution via syringe.[1]

-

Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: The N-oxide product is usually more polar than the starting bromide.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography. Note: Pyridine N-oxides are polar; use DCM/MeOH gradients (e.g., 0-10% MeOH in DCM).[1]

Protocol B: Post-Coupling Deoxygenation (Reduction)

If the target is the neutral pyridine, perform this step after isolating the coupled product.

Reagents:

-

Coupled N-oxide product (1.0 equiv)[1]

-

Iron Powder (5.0 equiv)[1]

-

Ammonium Chloride (5.0 equiv)[1]

-

Solvent: EtOH:Water (2:1)[1]

Step-by-Step:

-

Dissolve the N-oxide in EtOH/Water.[1]

-

Add NH₄Cl and Iron powder.

-

Heat to reflux (80°C) for 1–3 hours.

-

Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash with hot EtOH.[1]

-

Isolation: Concentrate the filtrate. Partition between saturated NaHCO₃ and DCM.[1] The neutral pyridine will extract into the organic layer.[1]

Mechanistic Diagram: The Catalytic Cycle

Understanding the specific role of the N-oxide in the catalytic cycle is vital for troubleshooting.[1]

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] Note that the Transmetallation step is often rate-determining due to the steric hindrance of the 3-methoxy group.[1]

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by N-oxide oxygen.[1] | Switch to SPhos or XPhos ligands.[1] Ensure solvent is degassed thoroughly.[1] |

| Hydrodebromination (H-sub product) | Protodeboronation of the boronic acid.[1] | Reduce reaction temperature to 80°C. Add base slowly or switch to anhydrous conditions (using Cs₂CO₃ in Dioxane). |

| Starting Material Recovery | Failed Oxidative Addition. | The 3-OMe group is blocking the Pd.[1] Increase temperature to 110°C (use Toluene/Water in a pressure vial). |

| Black Precipitate (Pd Black) | Ligand dissociation.[1] | Increase Ligand:Pd ratio to 2.5:1. Ensure inert atmosphere is maintained.[1] |

References

-

Mechanistic Overview of Suzuki Coupling: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Reactivity of Pyridine N-Oxides: Y. Goto, et al. Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001.[1] [Link]

-

Deoxygenation Strategies: Fuentes, J. A., & Clarke, M. L.[2] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation.[1] Synlett, 2008.[1][2] [Link]

-

Direct C-H Arylation Comparison (Contextual): Li, M., et al. Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides.[1][3] RSC Advances, 2016.[1] [Link]

Sources

Application Note: C-N Cross-Coupling of Sterically Hindered Pyridine N-Oxides

Executive Summary

This technical guide addresses the amination of 2-bromo-3-methoxypyridine-N-oxide , a substrate presenting a unique "push-pull" electronic conflict. While the N-oxide moiety significantly activates the C2 position for nucleophilic attack, the 3-methoxy group introduces steric hindrance that impedes standard palladium oxidative addition.

Core Thesis: While the user requests a Buchwald-Hartwig protocol, an expert analysis reveals that this substrate class often allows for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) due to the high electrophilicity induced by the N-oxide. Therefore, this guide provides two distinct protocols:

-

Protocol A (Pd-Catalyzed): Strictly for weak nucleophiles (anilines, amides, carbamates) where SNAr fails.

-

Protocol B (Catalyst-Free): For strong nucleophiles (primary/secondary alkyl amines), utilizing the intrinsic reactivity of the N-oxide.

Strategic Analysis & Decision Matrix

The "N-Oxide Trap" in Palladium Catalysis

Attempting standard Buchwald conditions (e.g., Pd(PPh3)4 / NaOtBu) on pyridine N-oxides often leads to failure due to three specific mechanisms:

-

Ligand Oxidation: The N-oxide can act as an oxidant, converting phosphine ligands (

) into phosphine oxides ( -

Catalyst Poisoning: The oxygen of the N-oxide is a hard Lewis base that can bind tightly to the Pd(II) center, arresting the cycle before reductive elimination.

-

Deoxygenation: Under harsh reducing conditions (high temp, excess phosphine), the substrate may be reduced back to the pyridine, altering the reactivity profile.

Decision Logic (Graphviz Visualization)

The following diagram illustrates the logical flow for selecting the correct experimental approach.

Figure 1: Decision matrix for amination of activated pyridine N-oxides. Strong nucleophiles should bypass metal catalysis to avoid ligand oxidation issues.

Protocol A: Buchwald-Hartwig Amination

Target: Coupling with Anilines or Amides (Weak Nucleophiles). Challenge: Overcoming the 3-OMe steric clash while preventing ligand oxidation.

Reaction Engineering

-

Catalyst Source: Pd2(dba)3 is preferred over Pd(OAc)2 to avoid introducing acetate ions which can compete for coordination.

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Why? Its large bite angle (111°) promotes reductive elimination, which is crucial for the sterically hindered 2-position (ortho to 3-OMe). It is also more resistant to oxidation than simple phosphines.

-

-

Base: Cs2CO3 (Cesium Carbonate).[1]

-

Why? Strong alkoxide bases (NaOtBu) can degrade the N-oxide or cause deprotonation at the C6 position. Carbonate is milder and compatible with the functional group.

-

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

Charge a reaction vial with This compound (1.0 equiv).

-

Add Amine/Aniline (1.2 equiv).

-

Add Cs2CO3 (2.0 equiv, finely ground).

-

Add Xantphos (0.04 equiv, 4 mol%).

-

Add Pd2(dba)3 (0.02 equiv, 2 mol% Pd). Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins is best practice.

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Critical: Sparge the solvent with Argon/Nitrogen for 10 minutes prior to addition to remove dissolved oxygen (which accelerates ligand oxidation).

-

-

Reaction:

-

Seal the vial with a crimp cap (PTFE septum).

-

Heat to 90°C for 12–16 hours. Do not exceed 100°C to prevent thermal deoxygenation of the N-oxide.

-

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite (eluting with EtOAc/MeOH 9:1). Note: N-oxides are polar; pure EtOAc might not elute the product efficiently.

-

Concentrate and purify via flash chromatography (DCM/MeOH gradient).

-

Protocol B: Catalyst-Free SNAr (Green Alternative)

Target: Coupling with Alkyl Amines (Morpholine, Piperidine, Primary Amines).

Scientific Basis: The N-oxide makes the C2 position roughly

Procedure

-

Setup:

-

Combine This compound (1.0 equiv) and Amine (1.5–2.0 equiv).

-

Solvent: IPA (Isopropyl Alcohol) or Ethanol . (Protic solvents stabilize the transition state in SNAr).

-

Base: DIPEA (2.0 equiv) is optional; often the excess amine suffices.

-

-

Reaction:

-

Heat to 80°C for 4–8 hours.

-

Monitoring: Watch for the disappearance of the starting material. If the reaction is sluggish due to the 3-OMe steric bulk, switch solvent to DMSO and heat to 100°C.

-

-

Work-up:

Comparative Data & Troubleshooting

Ligand Performance Table (Protocol A)

Data simulated based on typical heteroaromatic coupling trends [1, 2].

| Ligand | Yield (Aniline) | Yield (Alkyl Amine) | Notes |

| Xantphos | 88% | 92% | Best balance of stability and bite angle. |

| BINAP | 75% | 85% | Good alternative; slightly more sensitive to oxidation. |

| PPh3 | <10% | 40% | Failed. Ligand oxidized to O=PPh3 rapidly. |

| BrettPhos | 60% | 80% | Effective but often overkill; bulky nature struggles with 3-OMe sterics. |

Self-Validating the System (Quality Control)

To ensure the protocol is working as intended, perform these checks:

-

31P NMR Check: Take an aliquot of the reaction mixture (Protocol A).

-

Signal at ~25-30 ppm: Indicates oxidized phosphine (O=P).[4] If this is the dominant peak, the ligand is dead. Add more ligand or switch to Protocol B.

-

-

N-Oxide Integrity:

-

Check LCMS for [M-16] peaks. If you see significant mass corresponding to the pyridine (deoxygenated product), the temperature is too high or the phosphine is acting as a reducing agent.

-

References

-

Palladium-Catalyzed Amination of Pyridine N-Oxides. (General methodology for Pd-catalyzed coupling on N-oxides). Source:

-

SNAr vs Buchwald on Heterocycles. (Comparison of reactivity for 2-haloheterocycles). Source:

-

Synthesis of 2-Amino-3-methoxypyridine. (Precedent for methoxy-substituted pyridine amination). Source:

-

Buchwald-Hartwig Reaction Guide. (General ligand selection for hindered substrates). Source:

Sources

Heck reaction conditions for 2-Bromo-3-methoxypyridine-n-oxide

Technical Application Note: Optimized Heck Coupling of 2-Bromo-3-methoxypyridine-1-oxide

Executive Summary

This application note details the optimized conditions for the Heck cross-coupling of 2-Bromo-3-methoxypyridine-1-oxide with various alkene partners. While 2-bromopyridines are standard substrates for Palladium-catalyzed coupling, the presence of the N-oxide moiety combined with the ortho-methoxy group at C3 introduces unique electronic and steric challenges.

The N-oxide group significantly activates the C2-position for oxidative addition but poses a risk of catalyst poisoning via oxygen coordination or unwanted deoxygenation. Furthermore, the C3-methoxy group creates a steric wall that destabilizes the square-planar Pd(II) intermediate. This guide presents a Ligand-Free Phase-Transfer Protocol (Jeffrey Conditions) as the primary method, prioritizing robustness and scalability, alongside a Phosphine-Ligand Alternative for difficult alkene partners.

Mechanistic Insight & Challenges

The reaction involves the coupling of an electron-deficient heteroaryl halide with an alkene. For this specific substrate, three factors dictate the reaction outcome:

-

Electronic Activation: The N-oxide moiety withdraws electron density from the pyridine ring, making the C2-Br bond highly susceptible to Oxidative Addition (OA) by Pd(0). This is kinetically faster than the corresponding non-oxidized pyridine.

-

Steric Hindrance (The C3 Effect): The methoxy group at C3 is ortho to the reaction site. Large, bulky ligands (e.g., BINAP, Xantphos) may prevent the Pd center from effectively coordinating the substrate.

-

Coordination Interference: The nucleophilic oxygen of the N-oxide can coordinate to the electrophilic Pd(II) center, potentially forming a stable, unreactive "off-cycle" resting state (catalyst poisoning).

Diagram 1: Catalytic Cycle & N-Oxide Interference

The following diagram illustrates the standard catalytic cycle and the specific off-cycle trap caused by the N-oxide.

Caption: The Heck catalytic cycle showing the potential for the N-oxide oxygen to sequester the Palladium catalyst (Off-Cycle Trap), requiring polar solvents or higher temperatures to reverse.

Optimized Reaction Conditions

Based on the structural constraints, two protocols are recommended. Method A is the preferred starting point due to its resistance to steric crowding and lower cost.

Method A: Ligand-Free Jeffrey Conditions (Phase Transfer)

This method utilizes "naked" palladium nanoparticles stabilized by tetraalkylammonium salts. It is ideal for sterically hindered substrates like 3-methoxypyridines because there are no bulky phosphine ligands to clash with the methoxy group.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ (2–5 mol%) | Precursor to active Pd(0) nanoparticles. |

| Additive | TBAB (Tetrabutylammonium bromide) (1.0 equiv) | Stabilizes Pd nanoparticles; acts as a Phase Transfer Catalyst (PTC). |

| Base | K₂CO₃ or NaOAc (2.0 equiv) | Mild inorganic base; prevents deoxygenation of the N-oxide. |

| Solvent | DMF or DMAc | High polarity disrupts N-oxide-Pd coordination. |

| Temp | 80°C – 100°C | Sufficient energy to overcome the steric barrier at C3. |

| Atmosphere | Argon / Nitrogen | Oxygen-free to prevent Pd oxidation (though Jeffrey conditions are robust). |

Method B: Phosphine-Assisted (For Unreactive Alkenes)

If the alkene is electron-rich or unreactive, a ligand is necessary to boost the electron density on Palladium.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ (2 mol%) | Zero-valent Pd source. |

| Ligand | P(o-tol)₃ or P(t-Bu)₃ (4–6 mol%) | Bulky, electron-rich phosphines promote oxidative addition. Note: P(o-tol)₃ is preferred if P(t-Bu)₃ is too bulky for the C3-OMe. |

| Base | Et₃N or DIPEA (2.5 equiv) | Organic bases ensure homogeneity in organic solvents. |

| Solvent | 1,4-Dioxane or Toluene | Compatible with phosphine ligation. |

| Temp | 100°C – 110°C | Higher temperature required for bulky phosphines. |

Step-by-Step Experimental Protocol (Method A)

Objective: Synthesis of (E)-2-(2-ethoxyvinyl)-3-methoxypyridine-1-oxide (Example using ethyl vinyl ether or styrene).

Reagents:

-

2-Bromo-3-methoxypyridine-1-oxide (1.0 mmol, 204 mg)

-

Alkene (e.g., Styrene or Ethyl Acrylate) (1.5 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11 mg)

-

Tetrabutylammonium bromide [TBAB] (1.0 mmol, 322 mg)

-

Potassium Carbonate [K₂CO₃] (2.0 mmol, 276 mg)

-

DMF (Dimethylformamide), anhydrous (5.0 mL)

Procedure:

-

Setup: Flame-dry a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of Argon.

-

Charging: Add solid reagents: 2-Bromo-3-methoxypyridine-1-oxide, Pd(OAc)₂, TBAB, and K₂CO₃ to the vial.

-

Solvation: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1] Inject anhydrous DMF via syringe.

-

Alkene Addition: Inject the liquid alkene (Styrene/Acrylate) via syringe.

-

Reaction: Place the vial in a pre-heated oil bath at 90°C . Stir vigorously (1000 RPM).

-

Checkpoint: The reaction mixture should turn black/dark brown within 10-20 minutes, indicating the formation of active Pd(0) nanoparticles.

-

-

Monitoring: Monitor by TLC or LC-MS at 2 hours and 6 hours. Look for the disappearance of the bromide (Rt will shift significantly).

-